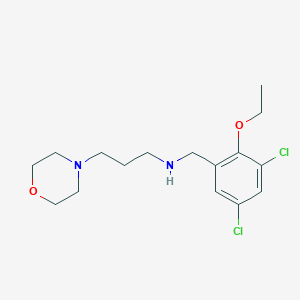![molecular formula C13H16F3N5 B502268 1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B502268.png)
1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound that features a tetrazole ring substituted with a butyl group and a benzyl group containing a trifluoromethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Introduction of the Butyl Group: The butyl group can be introduced through an alkylation reaction using butyl halides under basic conditions.
Attachment of the Benzyl Group: The benzyl group with a trifluoromethyl substituent can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The tetrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another compound containing a trifluoromethyl group, used in lithium-ion batteries.
Pexidartinib: A pharmaceutical compound containing a trifluoromethyl group, used in cancer treatment.
Uniqueness
1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a tetrazole ring and a trifluoromethyl-substituted benzyl group. This combination imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
特性
分子式 |
C13H16F3N5 |
|---|---|
分子量 |
299.29g/mol |
IUPAC名 |
1-butyl-N-[[2-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H16F3N5/c1-2-3-8-21-12(18-19-20-21)17-9-10-6-4-5-7-11(10)13(14,15)16/h4-7H,2-3,8-9H2,1H3,(H,17,18,20) |
InChIキー |
UGVJJJDSDNXKJS-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC=CC=C2C(F)(F)F |
正規SMILES |
CCCCN1C(=NN=N1)NCC2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(benzyloxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502193.png)


![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502196.png)
![1-(4-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B502197.png)


![N-(4-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502200.png)
![N,N-dimethyl-N'-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine](/img/structure/B502203.png)
![2-(4-methoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B502204.png)


